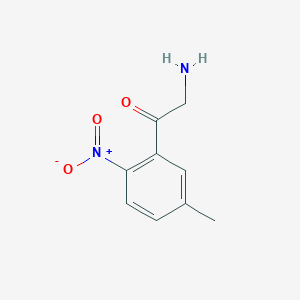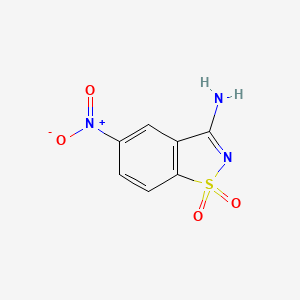
4-Fluoro-1-benzothiophene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-1-benzothiophene-3-carbaldehyde is a chemical compound with the molecular formula C9H5FOS. It is a derivative of benzothiophene, which is a heterocyclic compound containing a sulfur atom in its ring structure. The presence of a fluorine atom at the 4-position and an aldehyde group at the 3-position makes this compound unique and of interest in various fields of research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-benzothiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzothiophene with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3). This reaction typically occurs under mild conditions and yields the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-1-benzothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: 4-Fluoro-1-benzothiophene-3-carboxylic acid.
Reduction: 4-Fluoro-1-benzothiophene-3-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoro-1-benzothiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of materials with specific properties, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-1-benzothiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific targets .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-1-benzothiophene-3-carbaldehyde
- 4-Bromo-1-benzothiophene-3-carbaldehyde
- 4-Methyl-1-benzothiophene-3-carbaldehyde
Uniqueness
4-Fluoro-1-benzothiophene-3-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H5FOS |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
4-fluoro-1-benzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C9H5FOS/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-5H |
Clave InChI |
GTYFXMMGSZDYLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)SC=C2C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine](/img/structure/B13600729.png)











